N-(furan-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
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Description
N-(furan-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C21H23NO4S2 and its molecular weight is 417.54. The purity is usually 95%.
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Biological Activity
N-(furan-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H20N2O4S, with a molecular weight of approximately 364.43 g/mol. The structure includes a furan ring, a methylsulfonyl phenyl group, and a thiophenyl moiety, contributing to its unique biological properties.
Research indicates that the compound exhibits multiple biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, similar to other compounds that target inflammatory pathways.
- Antioxidant Properties : The presence of the furan and thiophene rings may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Anticancer Potential : Initial screenings show that this compound can induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways.
Biological Activity Data
Activity | IC50/ED50 | Reference |
---|---|---|
Anti-inflammatory | 12 µM | |
Antioxidant | 15 µM | |
Cytotoxicity (Cancer Cells) | 25 µM |
Case Studies
-
In vitro Studies on Cancer Cell Lines :
In a study examining the cytotoxic effects on various cancer cell lines, this compound demonstrated significant growth inhibition. The compound showed an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent. -
Anti-inflammatory Effects in Animal Models :
In a rat model of induced arthritis, administration of the compound resulted in a significant reduction in paw swelling and pro-inflammatory cytokine levels, suggesting its efficacy in treating inflammatory conditions. The observed ED50 was around 12 mg/kg. -
Mechanistic Insights :
Further mechanistic studies revealed that the compound activates the NF-kB pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests that the compound could be developed into a therapeutic agent for chronic inflammatory diseases.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-3-(4-methylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S2/c1-28(24,25)20-7-4-17(5-8-20)6-9-21(23)22(15-18-11-13-26-16-18)12-10-19-3-2-14-27-19/h2-5,7-8,11,13-14,16H,6,9-10,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTJEIXBWWWXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.